molecular formula C19H21FN2O2S B4117113 N-(3,4-dimethoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide

N-(3,4-dimethoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide

Cat. No.: B4117113
M. Wt: 360.4 g/mol
InChI Key: UKFSSYRSHRUZQG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2S/c1-12-4-5-13-10-14(20)6-8-16(13)22(12)19(25)21-15-7-9-17(23-2)18(11-15)24-3/h6-12H,4-5H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFSSYRSHRUZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=S)NC3=CC(=C(C=C3)OC)OC)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide typically involves multi-step organic reactions. One common method includes the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. This reaction forms the quinoline core, which is then further functionalized to introduce the 3,4-dimethoxyphenyl and 6-fluoro-2-methyl groups .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide is unique due to its specific structural features, such as the combination of a quinoline core with 3,4-dimethoxyphenyl and 6-fluoro-2-methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide
Reactant of Route 2
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N-(3,4-dimethoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.